molecular formula C13H15N3S B1491652 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098021-30-6

1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1491652
CAS No.: 2098021-30-6
M. Wt: 245.35 g/mol
InChI Key: WNIHZMJVJAZDHW-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a fused thiopyrano[4,3-c]pyrazole core, a scaffold recognized for its diverse bioactive potential. The structure incorporates a pyridine moiety and an ethyl group, which can be critical for its physicochemical properties and interaction with biological targets. Pyrazole and thiopyrano-pyrazole derivatives are extensively investigated for their broad spectrum of pharmacological activities. Research on closely related analogs has demonstrated potential inhibitory effects against viral proteases, including the SARS-CoV-2 main protease (Mpro), suggesting utility in antiviral research . Furthermore, such compounds are frequently studied for their antioxidant properties, such as the ability to inhibit ROS production and lipid peroxidation, as well as for their promising antiproliferative activities against various cancer cell lines . The pyrazole nucleus is a privileged structure in pharmaceuticals, present in compounds with documented anti-inflammatory, antimicrobial, and anticancer actions . This reagent serves as a valuable building block for synthesizing novel derivatives, exploring structure-activity relationships (SAR), and screening for new bioactive molecules. Its mechanism of action is typically target-specific and may involve enzyme inhibition or receptor modulation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-ethyl-3-pyridin-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-16-12-6-8-17-9-10(12)13(15-16)11-5-3-4-7-14-11/h3-5,7H,2,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIHZMJVJAZDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CSCC2)C(=N1)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its anti-inflammatory and anticancer effects, supported by data from various studies.

Chemical Structure

The compound's structure can be represented as follows:

C12H14N4S\text{C}_{12}\text{H}_{14}\text{N}_4\text{S}

This structure contributes to its interaction with biological targets.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways.

Table 1: Anti-inflammatory Activity Comparison

CompoundCOX-2 IC50 (μM)Edema Inhibition (%)
1-Ethyl-3-(pyridin-2-yl)-...0.034 - 0.05278.9 - 96
Celecoxib-82.8
Standard (Diclofenac Sodium)54.65-

The above table indicates that the compound exhibits a potent anti-inflammatory effect comparable to established NSAIDs.

2. Anticancer Activity

Research has demonstrated that derivatives of this compound can exhibit significant anticancer activity against various cancer cell lines. For instance, in vitro studies have shown that certain pyrazole derivatives can inhibit the growth of non-small cell lung cancer (NSCLC) and leukemia cell lines.

Case Study: Anticancer Efficacy
A study conducted by Bandgar et al. (2010) reported that pyrazole derivatives showed anticancer activity with inhibition rates between 61% to 73% at concentrations of 10 µM. This was compared to standard treatments such as flavopiridol and dexamethasone.

Table 2: Anticancer Activity Against Cell Lines

Cell LineCompound Concentration (µM)Inhibition (%)
A549 (Lung Cancer)1061 - 73
K-562 (Leukemia)VariesUp to 96
UO-31 (Renal Cancer)VariesSignificant

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes and cancer cell proliferation. The selectivity towards COX-2 over COX-1 suggests a lower risk of gastrointestinal side effects typically associated with traditional NSAIDs.

Comparison with Similar Compounds

Table 1: Structural analogs with substituent diversity at the 3-position

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Pyridin-2-yl C₁₃H₁₄N₄S 258.34
1-Ethyl-3-(thiophen-2-yl)-... Thiophen-2-yl C₁₂H₁₄N₂OS 234.32
1-Ethyl-3-(piperidin-4-yl)-... Piperidin-4-yl C₁₃H₂₁N₃O 235.33
1-Ethyl-3-(pyridin-4-yl)-... Pyridin-4-yl C₁₃H₁₄N₄S 258.34
1-Isopropyl-3-(trifluoromethyl)-... Trifluoromethyl C₁₀H₁₁F₃N₂S 248.27

Key Observations :

  • Pyridine vs.
  • Piperidinyl Substitution : The piperidin-4-yl group () introduces a basic nitrogen, increasing solubility but possibly reducing membrane permeability due to its polar nature.

Core Ring System Modifications

Table 2: Comparison of thiopyrano vs. pyrano analogs

Compound Class Core Structure Heteroatom Biological Activity Insights References
Thiopyrano[4,3-c]pyrazoles Sulfur-containing ring S Potential PI3Kδ inhibition
Pyrano[2,3-c]pyrazoles Oxygen-containing ring O Eco-friendly synthesis via polysaccharides

Key Observations :

  • Thiopyrano vs.
  • Synthetic Methods: Pyrano[2,3-c]pyrazoles are synthesized using polysaccharide catalysts (e.g., pectin) in aqueous ethanol, highlighting greener chemistry approaches compared to traditional thiopyrano synthesis .

Table 3: Reported bioactivities of related compounds

Compound Type Biological Activity Efficacy Notes References
Pyrano[4,3-c]pyrazoles Weak anticancer and antimicrobial activity NCI screening (USA)
Thiochroman derivatives PI3Kδ inhibition (IC₅₀: <100 nM for MSC2360844) Kinase-targeted drug discovery
Dihydropyrano[2,3-c]pyrazoles Not explicitly reported Emphasis on synthetic innovation

Key Observations :

  • Weak anticancer activity in pyrano[4,3-c]pyrazoles () underscores the need for substituent optimization to enhance potency.

Preparation Methods

Multi-Step Synthesis via Diethyl Oxalate and Tetrahydropyranone

A patented synthesis method involves three main steps starting from tetrahydropyranone and diethyl oxalate under lithium bis(trimethylsilyl)amide (LiHMDS) catalysis:

  • Step 1: Reaction of tetrahydropyranone with diethyl oxalate in tetrahydrofuran (THF) solvent at low temperature (-70 to -80 °C) in the presence of LiHMDS to form an ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate intermediate.

  • Step 2: Treatment of this intermediate with hydrazine hydrate in glacial acetic acid at 20-30 °C to yield ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate.

  • Step 3: Hydrolysis of the ester in ethanol with aqueous lithium hydroxide at 40-60 °C to obtain the corresponding 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid.

This method achieves an overall yield of approximately 65%, with the final product purity reaching 99% after purification by petroleum ether pulping and filtration. The process is scalable and uses relatively accessible reagents, with reaction parameters carefully optimized for yield and purity.

Step Reactants/Conditions Product Key Parameters Yield/Notes
1 Tetrahydropyranone + diethyl oxalate, LiHMDS, THF, -70 to -80 °C Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate (Intermediate 2) Molar ratio tetrahydropyranone:LiHMDS 1:0.5-1.2; reaction time 30-120 min; pH adjusted to 2-3 Crude reddish-brown liquid, simple workup
2 Intermediate 2 + hydrazine hydrate, glacial acetic acid, 20-30 °C, overnight Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (Intermediate 3) pH adjusted to 8-9 with sodium carbonate post-reaction Crude white solid, purified by extraction
3 Intermediate 3 + LiOH aqueous solution, ethanol, 40-60 °C 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (Final product) pH adjusted to 1-2 with dilute HCl; filtration and drying White powder, purity 99%

This synthetic route provides a reliable framework for preparing the tetrahydropyrano[4,3-c]pyrazole core, which can be adapted to introduce substituents such as ethyl or pyridin-2-yl groups at appropriate stages by modifying starting materials or intermediates.

Research Findings and Optimization Notes

  • The low temperature (-70 to -80 °C) in the initial step is critical to control reactivity and avoid side reactions.

  • Use of lithium bis(trimethylsilyl)amide as a strong base facilitates enolate formation necessary for the condensation with diethyl oxalate.

  • Hydrazine hydrate reacts efficiently with keto esters to form pyrazole rings under mild acidic conditions (glacial acetic acid).

  • Hydrolysis under controlled pH and temperature conditions ensures conversion of esters to acids without decomposition.

  • Purification by extraction and recrystallization yields high purity products suitable for further functionalization.

  • The overall yield (~65%) is considered efficient for multi-step heterocyclic synthesis.

  • Structural confirmation is typically performed by NMR spectroscopy and sometimes by X-ray crystallography for key intermediates and final products.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Purpose Outcome Key Parameters
Step 1 Tetrahydropyranone + diethyl oxalate + LiHMDS in THF, -70 to -80 °C Formation of keto ester intermediate Intermediate 2 formed Molar ratios 1:0.5-1.2; 30-120 min
Step 2 Intermediate 2 + hydrazine hydrate in glacial acetic acid, 20-30 °C Pyrazole ring formation Intermediate 3 formed Overnight reaction; pH 8-9
Step 3 Intermediate 3 + LiOH aqueous solution in ethanol, 40-60 °C Ester hydrolysis to acid Final product obtained pH 1-2 with HCl; 2-3 h reaction

Q & A

Q. Advanced

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., oxidation) by controlling residence times and temperature gradients .
  • Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal molar ratios (e.g., 1:1.2 hydrazine:carbonyl precursor) and catalyst loadings (5–10 mol%) .
  • Green chemistry : Solvent-free mechanochemical grinding reduces waste and improves atom economy .

How does the thiopyrano ring conformation influence the compound’s physicochemical properties?

Advanced
The chair conformation of the thiopyrano ring increases steric hindrance, reducing solubility but enhancing thermal stability. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···H contacts), which correlate with melting points (215–217°C) . Substituents at the 4-position (e.g., nitro groups) distort the ring, lowering melting points by 20–30°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

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